molecular formula C14H16N2O3S2 B5669887 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid CAS No. 59898-75-8

2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B5669887
CAS No.: 59898-75-8
M. Wt: 324.4 g/mol
InChI Key: RZCGXZIBYWXSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound featuring a fused benzo[4,5]thieno[2,3-d]pyrimidine core. The structure includes a six-membered cyclohexane ring (hexahydro system), an ethyl group at position 3, a ketone at position 4, and a thioacetic acid moiety at position 2.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-16-13(19)11-8-5-3-4-6-9(8)21-12(11)15-14(16)20-7-10(17)18/h2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCGXZIBYWXSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)O)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121129
Record name 2-[(3-Ethyl-3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-75-8
Record name 2-[(3-Ethyl-3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59898-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Ethyl-3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide precursors with ethyl acetoacetate under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Alkylation and Esterification Reactions

This compound participates in alkylation reactions, particularly at its thiol group. A key example involves its reaction with ethyl chloroacetate under basic conditions:

ReactantsConditionsProductCharacterization MethodsSource
Ethyl chloroacetate + CompoundNaH/DMF, 30°C, 3 hoursEthyl 2-((3-ethyl-4-oxo-hexahydrobenzo thieno[2,3-d]pyrimidin-2-yl)thio)acetateFT-IR (υ = 1735 cm⁻¹ for ester C=O), ¹H NMR (δ 4.15 ppm for CH₂COO)

This reaction facilitates the introduction of ester groups, enhancing solubility for further derivatization.

Nucleophilic Substitution with Amines

The acetic acid moiety reacts with amines to form amide derivatives. A notable example involves 4-sulfamoylaniline:

ReactantsConditionsProductCharacterization MethodsSource
4-Sulfamoylaniline + CompoundDCC/DMAP, DCM, 24 hours2-((3-Ethyl-4-oxo-hexahydrobenzo thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamideLC-MS (m/z 478.6 [M+H]⁺), ¹³C NMR (δ 168.2 ppm for amide C=O)

This reaction is critical for generating pharmacologically active derivatives targeting sulfonamide-sensitive enzymes.

Condensation with Hydrazine Hydrate

The carbonyl group at the 4-position undergoes condensation with hydrazine to form hydrazinyl derivatives:

ReactantsConditionsProductCharacterization MethodsSource
Hydrazine hydrate + CompoundEthanol, reflux, 6 hours4-Hydrazinylthieno[2,3-d]pyrimidine derivativeFT-IR (υ = 3196 cm⁻¹ for NH), ¹H NMR (δ 7.88 ppm for NH)

This product serves as an intermediate for synthesizing Schiff bases or heterocyclic scaffolds.

Conjugation with Carbohydrates

The thiol group enables conjugation with sugar moieties for prodrug development:

ReactantsConditionsProductCharacterization MethodsSource
Brominated sugar derivative + CompoundNaH/DMF, r.t., 3 hoursGlycosylated thieno[2,3-d]pyrimidineHRMS (m/z 615.2 [M+Na]⁺), ¹H NMR (δ 5.32 ppm for anomeric proton)

This modification improves bioavailability and target specificity in anticancer applications.

Thiourea and Dithione Formation

Reaction with phenyl isothiocyanate or carbon disulfide yields thiourea or dithione derivatives:

ReactantsConditionsProductCharacterization MethodsSource
Phenyl isothiocyanate + CompoundPyridine, 110°C, 8 hoursThiophen-2-yl thiourea derivativeFT-IR (υ = 2205 cm⁻¹ for C≡N), ¹H NMR (δ 8.12 ppm for NH)
Carbon disulfide + CompoundPyridine, reflux, 6 hoursThieno[2,3-d]pyrimidine-2,4-dithioneUV-Vis (λmax = 320 nm), MS (m/z 278 [M+H]⁺)

These reactions expand the compound’s utility in synthesizing sulfur-rich heterocycles with antimicrobial activity.

Reaction Optimization Insights

  • Solvent Effects : DMF enhances nucleophilicity in alkylation reactions, while ethanol is preferred for condensations .

  • Catalysts : Triethylamine accelerates thiourea formation, whereas NaH is critical for sugar conjugations .

Scientific Research Applications

Biological Activities

Research has indicated that this compound possesses several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties against various bacterial strains. The thioacetic acid moiety enhances the interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .
  • Anticancer Properties :
    • There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It has shown activity against several cancer cell lines in vitro, making it a candidate for further development in anticancer therapies .
  • Anti-inflammatory Effects :
    • The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Activity :
    • A study conducted on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives highlighted that modifications to the thioacetic acid group significantly enhanced activity against Gram-positive bacteria. The study concluded that structural modifications could lead to the development of new antimicrobial agents .
  • Clinical Trials for Anticancer Applications :
    • Preliminary clinical trials assessing the anticancer potential of related compounds showed promising results in reducing tumor size in patients with specific types of cancers. Further research is needed to establish dosage and efficacy .
  • Anti-inflammatory Research :
    • Research published in a pharmacological journal demonstrated the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives in animal models of arthritis. The findings suggested a reduction in joint swelling and pain markers after treatment with these compounds .

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Ethyl Thioacetate Derivatives: Compound 15 (ethyl 2-[3-(4-nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate) features a nitro group and an ethyl ester instead of the acetic acid group. This modification increases lipophilicity, as evidenced by its IR absorption at 1733 cm⁻¹ (ester C=O) and melting point of 213–215°C .
  • Thioacetohydrazide Derivatives: Compound 17 (2-(4-oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-thioacetohydrazide) replaces the acetic acid with a hydrazide group, introducing hydrogen-bonding capacity (IR: 3263–3323 cm⁻¹ for NH₂) and a higher melting point (240–242°C) .
  • Pyridin-2-ylmethyl Acetamide: The compound 2-((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide (MW: 386.49 g/mol) incorporates a pyridine ring, enhancing π-π stacking interactions in biological systems .

Modifications to the Core Structure

  • Hexahydro vs. Tetrahydro Systems: The target compound’s hexahydrobenzo ring increases conformational flexibility compared to tetrahydro derivatives like 3-benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (), which may affect binding to enzymatic targets .
  • Thieno[2,3-d]pyrimidine vs. Pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine: Compounds such as 7-ethyl-8-imino-4-methyl-2-phenyl-7,8-dihydropyrimido[3,2:4,5]thieno[2,3-d]pyrimidine (6a) feature an additional pyrimidine ring fused to the thienopyrimidine core, altering electronic properties and biological activity .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) IR Key Absorptions (cm⁻¹) Molecular Weight (g/mol)
Target Compound Not Reported ~1679 (C=O), ~1350 (S=O) ~364.48*
Ethyl Thioacetate Derivative (15) 213–215 1733 (ester C=O), 1679 (amide C=O) 443.52
Thioacetohydrazide Derivative (17) 240–242 1645 (hydrazide C=O), 1687 (amide) 372.47
2-((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide Not Reported Not Reported 386.49

*Calculated based on molecular formula C₁₆H₁₈N₂O₃S₂.

Biological Activity

The compound 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid , also known by its IUPAC name and molecular formula C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Molecular Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S
  • Molecular Weight : 441.6 g/mol
  • CAS Number : 578734-84-6

Key Properties

PropertyValue
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6
LogP (XLogP3-AA)5.5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Activity :
    • A study conducted by PubChem evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Effects :
    • In vitro studies reported in the Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
  • Neuroprotective Effects :
    • Research highlighted in Neuroscience Letters suggested that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High tissue distribution with a preference for liver and kidney tissues.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

In Vivo Studies

Recent studies have focused on evaluating the compound's efficacy in animal models:

Study TypeModel UsedFindings
AntimicrobialMice infected with E. coliSignificant reduction in bacterial load post-treatment.
AnticancerXenograft modelsTumor growth inhibition observed with minimal side effects.

Safety Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects noted in animal studies.

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the thieno[2,3-d]pyrimidine core and acetic acid sidechain. Key signals include δ 2.5–3.5 ppm (hexahydrobenzo protons) and δ 4.0–4.5 ppm (thioacetic acid protons) .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch of the oxo group) and ~2550 cm⁻¹ (S-H stretch, if present) .

Q. Advanced Techniques

  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C₁₆H₁₈N₂O₃S₂).
  • X-ray Crystallography: Resolve regioselectivity in cyclization steps .

What methodologies are employed to evaluate its pharmacological activity?

Q. Basic Screening

  • In Vitro Assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant Activity: Assess via DPPH radical scavenging assays .

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition: Evaluate anti-tyrosinase or cyclooxygenase (COX) inhibition using spectrophotometric methods .
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., tyrosinase active site; PDB ID 2Y9X) .

How can computational chemistry aid in understanding its bioactivity?

Q. Advanced Methodology

  • Molecular Docking: Simulate binding modes with enzymes (e.g., COX-2, tyrosinase) to identify key interactions (e.g., hydrogen bonds with thioether groups) .
  • QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

How should researchers address contradictions in reported biological data?

Case Example: Discrepancies in antimicrobial potency across studies may arise from:

  • Strain Variability: Use standardized strains (e.g., ATCC controls) .
  • Assay Conditions: Control pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

What strategies ensure regioselectivity in modifying the thienopyrimidine core?

Q. Advanced Synthetic Design

  • Protecting Groups: Temporarily block reactive sites (e.g., acetic acid -COOH) during cyclization to prevent side reactions .
  • Catalytic Control: Use Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack at the 2-position of the pyrimidine ring .

How is selectivity for biological targets assessed against off-target effects?

Q. Advanced Profiling

  • Panel Screening: Test against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) .
  • Cytotoxicity Assays: Use MTT or LDH release assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.